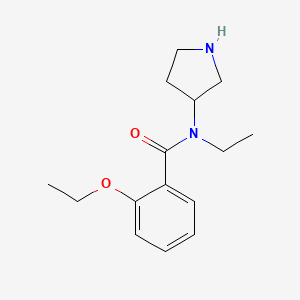

2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide

Description

2-Ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a substituted pyrrolidine ring and an ethoxy group at the ortho position of the benzamide core. The compound’s structure combines a lipophilic ethyl group, a polar pyrrolidine moiety, and an ethoxy substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-ethoxy-N-ethyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-17(12-9-10-16-11-12)15(18)13-7-5-6-8-14(13)19-4-2/h5-8,12,16H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWIAEOHFDUIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-ethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 2-ethoxybenzoyl chloride in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add N-ethylpyrrolidine to the reaction mixture while maintaining a low temperature (0-5°C).

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: Formation of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

- Solubility: The ethoxy group in this compound likely enhances aqueous solubility compared to non-polar analogs like 2-butoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide .

- Metabolic Stability : The ethyl group may reduce oxidative metabolism relative to methoxyethyl or acyl chain-containing analogs .

- Photophysical Properties : Compared to benzamide and acetanilide, the ethoxy substituent could alter excited-state behavior, as seen in emission yield and phosphorescence lifetime studies .

Biological Activity

2-Ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimalarial and anticancer activities, as well as its mechanism of action based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group, an ethyl amine moiety, and a pyrrolidine ring attached to a benzamide core, which may contribute to its diverse biological activities.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds structurally similar to this compound. For instance, derivatives with similar benzamide structures were tested against Plasmodium falciparum, revealing promising activity. The structure–activity relationship (SAR) indicated that modifications to the benzamide moiety significantly influence antiplasmodial activity. Compounds with specific substitutions exhibited IC50 values ranging from 0.014 to 0.831 µM against different strains of P. falciparum .

| Compound | IC50 (µM) | Strain | Remarks |

|---|---|---|---|

| Compound 1 | 0.343 | NF54 | Sensitive strain |

| Compound 2 | 0.192 | NF54 | Enhanced activity |

| Compound 3 | 21.52 | K1 | Loss of activity without ethoxy groups |

The presence of the ethoxy group in the structure was found to be critical for maintaining activity against chloroquine-sensitive strains, suggesting that this moiety may enhance the lipophilicity and permeability of the compound .

Anticancer Activity

In addition to its antimalarial properties, compounds similar to this compound have shown anticancer potential. Studies on related benzamides indicated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values for these compounds in the range of 0.98 to 1.28 µM, demonstrating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.98 ± 0.08 | c-Met inhibition |

| MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |

| HeLa | 1.28 ± 0.25 | Apoptosis induction |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, specifically targeting c-Met and VEGFR-2 kinases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzamide derivatives, including those with pyrrolidine substituents. These derivatives were tested for their antiproliferative effects across multiple cancer cell lines and showed a marked ability to induce apoptosis in a dose-dependent manner . The findings suggested that structural modifications could enhance both selectivity and potency.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide to achieve high yield and purity?

Methodological Answer: The synthesis of this compound requires precise control of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the amide group .

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates and drive amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of ethoxy, pyrrolidine, and benzamide moieties. Key signals include:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target compound) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 305.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

- Compound Purity : Re-test batches using HPLC and NMR to rule out impurities (>98% purity required for reliable bioassays) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time, DMSO concentration) to minimize variability .

- Structural Analogues : Compare activity with derivatives (e.g., ethoxy vs. methoxy substitutions) to identify pharmacophore contributions .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to target receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂ or serotonin 5-HT₃). Focus on hydrogen bonding with the pyrrolidine nitrogen and hydrophobic interactions with the benzamide .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. Key Computational Outputs

- Docking Score : ≤−8.0 kcal/mol suggests strong binding .

- logP : Optimal range 2.5–3.5 for blood-brain barrier penetration .

Q. How can stereochemical challenges in this compound be addressed during synthesis and analysis?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to control pyrrolidine stereochemistry .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Testing : Perform accelerated degradation studies (pH 1–10, 37°C) to identify labile groups (e.g., ethoxy hydrolysis at pH <3) .

- Prodrug Design : Modify the ethoxy group to a tert-butyl ester for improved gastric stability .

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .

Q. How should researchers design dose-response experiments for in vivo studies of this compound?

Methodological Answer:

- Dose Range : Start with 0.1–100 mg/kg (oral or IV) in rodent models, based on in vitro IC₅₀ values .

- Pharmacokinetics (PK) : Measure plasma half-life using LC-MS/MS; adjust dosing intervals if t₁/₂ <2 hours .

- Toxicity Screening : Include liver enzyme (ALT/AST) and renal function (creatinine) markers in terminal blood samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.